molecular formula C16H11F4NO B2622804 trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- CAS No. 314251-36-0

trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-

Cat. No.: B2622804
CAS No.: 314251-36-0
M. Wt: 309.264
InChI Key: UTZMZDANOHXJIL-RUDMXATFSA-N
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Description

trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-: is a synthetic organic compound that belongs to the cinnamamide family This compound is characterized by the presence of a cinnamamide backbone with a 4-fluorophenyl group and a trifluoromethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- typically involves the reaction of trans-cinnamic acid with an amine derivative. The process generally includes the following steps:

    Formation of the Amide Bond: The trans-cinnamic acid is reacted with N-(4-fluorophenyl)-3-trifluoromethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted cinnamamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymer matrices to improve the thermal and mechanical properties of materials.

Biology:

Medicine:

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical drugs.

    Agrochemicals: It can be utilized in the development of new agrochemical products for crop protection.

Comparison with Similar Compounds

    trans-Cinnamamide: The parent compound without the fluorophenyl and trifluoromethyl groups.

    N-(4-fluorophenyl)cinnamamide: A derivative with only the fluorophenyl group.

    N-(3-trifluoromethyl)cinnamamide: A derivative with only the trifluoromethyl group.

Comparison:

Properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO/c17-13-5-7-14(8-6-13)21-15(22)9-4-11-2-1-3-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZMZDANOHXJIL-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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